5-Amino-4-cyano-1-methylimidazole

Description

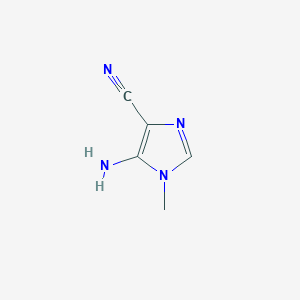

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-methylimidazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-9-3-8-4(2-6)5(9)7/h3H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXOWXJOPXMTKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27700-58-9 | |

| Record name | 5-amino-1-methyl-1H-imidazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Amino-4-cyano-1-methylimidazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-4-cyano-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted imidazole, it serves as a versatile scaffold and a crucial intermediate in the synthesis of more complex molecules, including purine analogs and potential therapeutic agents. Its structural motifs—an amino group, a cyano group, and a methylated imidazole core—impart a unique electronic and steric profile that is instrumental in its chemical reactivity and biological activity. Investigations have highlighted its role as a precursor in the development of novel anticancer and antibacterial agents.[1][2]

A thorough understanding of the physicochemical properties of this molecule is paramount for its effective utilization. Properties such as solubility, acidity (pKa), and melting point govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and pharmacokinetic behavior in drug development pipelines. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, coupled with detailed, field-proven experimental protocols for their determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural features of this compound are key to understanding its behavior. The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. The C5 amine acts as a hydrogen bond donor and a basic center, while the C4 cyano group is a strong electron-withdrawing group. The N1-methyl group prevents tautomerization, locking the molecule in a single isomeric form.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 27700-58-9 | [3] |

| Molecular Formula | C₅H₆N₄ | [4] |

| Molecular Weight | 122.12 g/mol | [4] |

| Canonical SMILES | CN1C(=NC=C1N)C#N | - |

Core Physicochemical Properties: A Comparative and Predictive Analysis

Direct experimental data for the core physicochemical properties of this compound is not extensively reported in publicly accessible literature. However, by leveraging data from structurally similar compounds and understanding the contributions of its functional groups, we can establish reliable predictions and guide experimental design.

| Property | Predicted/Comparative Value | Rationale & Scientific Insights |

| Melting Point (°C) | Estimated: 110 - 140 | The related 5-amino-1-methylimidazole melts at 101 °C, while 4-amino-1H-imidazole-5-carbonitrile melts at 129-133 °C.[5][6] The presence of both the polar amino and cyano groups allows for strong intermolecular hydrogen bonding and dipole-dipole interactions, suggesting a crystalline solid with a relatively high melting point compared to non-functionalized imidazoles. |

| Aqueous Solubility | Predicted: Low to Moderate | While the amino and imidazole nitrogen atoms can hydrogen bond with water, the overall molecule has significant non-polar character. The cyano group is polar but not typically a strong contributor to aqueous solubility. Solubility is expected to be highly pH-dependent.[7][8] |

| pKa (Acid Dissociation Constant) | Estimated: 4.0 - 5.0 (for conjugate acid) | The pKa of the conjugate acid of the related 5-amino-1-methylimidazole is predicted to be ~7.76.[5] However, the potent electron-withdrawing effect of the adjacent cyano group in the target molecule is expected to significantly decrease the basicity of the imidazole ring nitrogens and the exocyclic amino group, lowering the pKa of the conjugate acid substantially. |

Spectroscopic Profile: An Interpretive Guide

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not readily published, the following represents the expected spectroscopic signature based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic.

-

N-CH₃ Signal: A sharp singlet peak is anticipated around 3.5-3.8 ppm , corresponding to the three protons of the methyl group attached to the imidazole nitrogen.

-

NH₂ Signal: A broad singlet is expected for the two protons of the amino group, likely in the range of 5.0-6.0 ppm . Its chemical shift and broadness can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Imidazole Ring Proton (C2-H): A singlet corresponding to the lone proton on the imidazole ring should appear downfield, typically in the range of 7.0-7.5 ppm .

-

-

¹³C NMR: The carbon NMR will reflect the electronic environment of each carbon atom.

-

N-CH₃ Carbon: The methyl carbon should appear upfield, around 30-35 ppm .

-

Cyano Carbon (C≡N): The nitrile carbon is expected in the 115-120 ppm region.

-

Imidazole Ring Carbons:

-

C4 (attached to C≡N): This carbon will be significantly shielded and is expected around 95-105 ppm .

-

C5 (attached to NH₂): This carbon will be deshielded due to the attached nitrogen and is expected around 145-155 ppm .

-

C2: This carbon, situated between two nitrogen atoms, will be the most downfield of the ring carbons, likely appearing around 135-145 ppm .

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

-

N-H Stretching (Amino Group): Two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching (Methyl & Aromatic): Weaker bands are expected in the 2900-3150 cm⁻¹ region.

-

C≡N Stretching (Cyano Group): A sharp, strong absorption band, characteristic of a nitrile, is expected in the 2220-2260 cm⁻¹ region. This is a highly diagnostic peak.

-

C=N and C=C Stretching (Imidazole Ring): Multiple bands in the fingerprint region, typically between 1500-1650 cm⁻¹ , corresponding to the stretching vibrations within the aromatic imidazole ring.

Experimental Protocols for Physicochemical Characterization

The following section provides robust, step-by-step protocols for the experimental determination of the key physicochemical properties. These methods are designed to ensure accuracy and reproducibility, which are critical in research and drug development settings.

Melting Point Determination via the Capillary Method

This pharmacopeia-standard method relies on the visual detection of the phase transition from solid to liquid.[5]

Causality: The melting point is a measure of the thermal energy required to overcome the crystal lattice forces of a solid. A sharp, narrow melting range (typically <1°C) is a primary indicator of high purity, whereas impurities depress and broaden the melting range.[9]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline solid into a fine powder. Tightly pack the powder into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Approximate Determination: Set a rapid heating rate (e.g., 10°C/min) to find an approximate melting range. Allow the apparatus to cool.[9]

-

Accurate Determination: Using a new capillary, heat rapidly to about 10-15°C below the approximate melting point.

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting point is reported as this range.

-

Validation: Repeat the determination at least twice. Consistent results validate the measurement.

Aqueous Solubility Determination via the Shake-Flask Method

This equilibrium-based method is considered the "gold standard" for determining thermodynamic solubility, which is crucial for predicting bioavailability.[8]

Causality: The method establishes a thermodynamic equilibrium between the dissolved and undissolved solid forms of the compound. This ensures the measurement reflects the true saturation point under the specified conditions (pH, temperature), which is a critical parameter for drug absorption.[7]

Sources

- 1. parchem.com [parchem.com]

- 2. 5-AMINO-1-METHYLIMIDAZOLE | 66787-75-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. 27700-58-9|this compound|BLD Pharm [bldpharm.com]

- 6. 5-Amino-1-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 6420287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 5-Amino-4-cyano-1-methylimidazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-4-cyano-1-methylimidazole, a pivotal heterocyclic compound in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and illuminate its significant role as a versatile precursor for the synthesis of bioactive molecules, particularly in the realm of purine analogs and anticancer agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Core Compound Identification and Properties

This compound is a substituted imidazole derivative characterized by the presence of an amino group at the 5-position, a cyano group at the 4-position, and a methyl group on the imidazole ring nitrogen at the 1-position.

| Property | Value | Source |

| CAS Number | 27700-58-9 | [1][2] |

| Molecular Formula | C₅H₆N₄ | [1] |

| Molecular Weight | 122.13 g/mol | [1] |

| IUPAC Name | 5-amino-1-methyl-1H-imidazole-4-carbonitrile | |

| Appearance | Pale yellow to off-white crystalline powder | [2] |

Note: The appearance is based on analogous compounds and may vary based on purity.

Synthesis of this compound

The synthesis of 5-amino-4-cyano-1-substituted imidazoles is a critical process for accessing a wide range of purine analogs and other biologically active compounds. A common and effective strategy involves the base-catalyzed cyclization of N-substituted amidine precursors.

Synthetic Pathway Overview

A general and efficient route to 1-substituted-5-amino-4-cyanoimidazoles starts from readily available starting materials and proceeds through an amidine intermediate. The choice of base for the final cyclization step is crucial in determining the final product.

References

Spectroscopic Characterization of 5-Amino-4-cyano-1-methylimidazole: A Technical Guide

Introduction

5-Amino-4-cyano-1-methylimidazole is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted imidazole, it serves as a versatile scaffold for the synthesis of purine analogs and other bioactive molecules. The precise arrangement of its amino, cyano, and methyl substituents on the imidazole core gives rise to unique electronic and structural properties, which are critical for its chemical reactivity and biological activity.

A thorough understanding of the molecular structure is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming the chemical structure of such molecules. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive yet robust framework for researchers, scientists, and drug development professionals. The interpretations herein are based on established principles of spectroscopy and comparative data from analogous structures.

Molecular Structure

The structural framework of this compound forms the basis for interpreting its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the known spectra of 1-methylimidazole and the expected electronic effects of the amino and cyano substituents.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 (imidazole ring) | 7.5 - 7.8 | Singlet | 1H |

| NH₂ (amino group) | 5.0 - 6.0 | Broad Singlet | 2H |

| CH₃ (methyl group) | 3.6 - 3.8 | Singlet | 3H |

Interpretation of ¹H NMR Spectrum

-

Imidazole Ring Proton (H2): In a simple 1-methylimidazole, the H2 proton appears around 7.4 ppm[1]. The presence of an electron-donating amino group at C5 and an electron-withdrawing cyano group at C4 will influence the electron density of the ring. The overall effect is a slight deshielding of the H2 proton, thus it is predicted to appear as a singlet in the range of 7.5 - 7.8 ppm.

-

Amino Protons (NH₂): The protons of the primary amine are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration, but a range of 5.0 - 6.0 ppm is anticipated.

-

Methyl Protons (CH₃): The methyl group attached to the N1 of the imidazole ring is predicted to be a sharp singlet. In 1-methylimidazole, this signal is observed around 3.6 ppm[1]. This position is not expected to shift significantly.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 138 - 142 |

| C4 | 110 - 115 |

| C5 | 145 - 150 |

| C≡N | 115 - 120 |

| CH₃ | 32 - 35 |

Interpretation of ¹³C NMR Spectrum

-

Imidazole Ring Carbons: Based on data for 1-methylimidazole[2], the chemical shifts for C2, C4, and C5 are around 138 ppm, 129 ppm, and 121 ppm, respectively. In our target molecule, the strongly electron-donating amino group at C5 will cause a significant downfield shift for this carbon (145-150 ppm). The electron-withdrawing cyano group at C4 will cause an upfield shift for this carbon (110-115 ppm). The C2 carbon is expected to be less affected but may experience a slight downfield shift.

-

Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in the 115-120 ppm region.

-

Methyl Carbon (CH₃): The methyl carbon is expected to appear in the range of 32-35 ppm, consistent with a methyl group attached to a nitrogen atom in a heterocyclic ring[2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3450 - 3300 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3150 - 3100 | Weak |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Weak |

| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |

| C=N & C=C Stretch (Ring) | 1650 - 1550 | Medium to Strong |

| N-H Bend (Amino) | 1650 - 1580 | Medium |

Interpretation of IR Spectrum

-

N-H Stretching: The primary amino group will exhibit two characteristic stretching vibrations in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching[3][4][5].

-

C-H Stretching: Weak absorptions above 3000 cm⁻¹ are characteristic of the C-H bond on the imidazole ring. Weaker bands below 3000 cm⁻¹ are due to the C-H bonds of the methyl group.

-

Nitrile (C≡N) Stretching: A strong and sharp absorption band is expected in the 2240-2220 cm⁻¹ range, which is highly characteristic of a nitrile group conjugated with an aromatic system[6][7].

-

Ring Vibrations: The C=C and C=N stretching vibrations of the imidazole ring will appear in the 1650-1550 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the primary amine typically appears in the 1650-1580 cm⁻¹ range and may overlap with the ring stretching bands[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Predicted Mass Spectrum Data

| Ion | Predicted m/z |

| [M]⁺ (Molecular Ion) | 134 |

| [M-HCN]⁺ | 107 |

| [M-CH₃]⁺ | 119 |

Interpretation of Mass Spectrum

-

Molecular Ion Peak: The molecular weight of this compound (C₅H₆N₄) is 134.14 g/mol . Therefore, the molecular ion peak [M]⁺ is expected at m/z 134.

-

Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for related imidazoles involve the loss of small, stable molecules.

-

Loss of HCN: A common fragmentation for nitrogen heterocycles is the loss of hydrogen cyanide (HCN, 27 Da), which would result in a fragment at m/z 107.

-

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond could lead to the loss of a methyl radical (•CH₃, 15 Da), giving rise to a fragment at m/z 119.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic data (NMR, IR, and MS) for this compound. While experimental data for this specific molecule is not widely available, the interpretations presented here, grounded in fundamental spectroscopic principles and data from analogous compounds, offer a reliable reference for its structural characterization. These spectroscopic signatures are crucial for confirming the identity and purity of synthesized this compound, thereby supporting its advancement in research and drug development pipelines.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). [Link]

-

Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

-

University of Calgary. IR: amines. [Link]

-

JoVE. Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). [Link]

-

ResearchGate. ¹H NMR spectra showing complete coordination of 1-methylimidazole to.... [Link]

-

ResearchGate. ¹H NMR spectra of the (a) 1-methylimidazole ((mim)), (b) Zn-(mim) and.... [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

ResearchGate. The IR spectrum of 1-methylimidazolium trinitromethanide (a); trinitromethane (b); 1-methylimidazole (c). [Link]

-

Lambda Solutions. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

CSIRO Publishing. THE MASS SPECTRA OF IMIDAZOLE AND 1-METHYLIMIDAZOLE. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]

Sources

- 1. 1-Methylimidazole(616-47-7) 1H NMR [m.chemicalbook.com]

- 2. 1-Methylimidazole(616-47-7) 13C NMR spectrum [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

Foreword: Unlocking the Synthetic Potential of a Privileged Scaffold

An In-depth Technical Guide to the Reactivity of the Amino Group in 5-Amino-4-cyano-1-methylimidazole

To the researchers, scientists, and drug development professionals who strive to innovate at the molecular level, this guide offers a deep dive into the chemical behavior of a uniquely versatile building block: this compound. The strategic placement of an amino group, an electron-withdrawing cyano group, and a methyl-substituted nitrogen within the imidazole ring creates a fascinating interplay of electronic effects. This document moves beyond a simple recitation of reactions; it aims to provide a causal understanding of why this molecule behaves as it does. The amino group at the C5 position is not merely a functional handle but the primary nexus of reactivity, serving as a potent nucleophile and a critical pivot point for constructing complex heterocyclic systems of significant biological interest, such as purines and their analogs.[1][2] Our exploration is grounded in established chemical principles and supported by peer-reviewed literature to ensure that the insights and protocols herein are both authoritative and immediately applicable in a laboratory setting.

Structural and Electronic Landscape: The Source of Reactivity

The reactivity of the exocyclic amino group in this compound is fundamentally governed by the electronic environment of the imidazole ring. The imidazole core is aromatic and electron-rich, which inherently increases the electron density on the attached amino group, enhancing its nucleophilicity compared to a simple aniline.

However, this is modulated by two key substituents:

-

The C4-Cyano Group (-CN): As a powerful electron-withdrawing group, the cyano moiety significantly reduces the electron density of the imidazole ring and, by extension, deactivates the adjacent C5-amino group. This inductive and mesomeric withdrawal makes the amino group less nucleophilic than one might find in other amino-heterocycles lacking such a feature.

-

The N1-Methyl Group (-CH₃): This electron-donating group slightly counteracts the effect of the cyano group by pushing electron density into the ring. More importantly, its presence prevents tautomerism and unequivocally defines the position of the other ring nitrogens, which simplifies reaction outcomes by preventing positional isomers that can arise from reactions on the ring nitrogen itself.[3]

This electronic tug-of-war results in an amino group that is sufficiently nucleophilic to engage in a wide array of chemical transformations yet stable enough to allow for selective reactions.

Caption: Electronic push-pull effects on the C5-amino group.

Key Reaction Classes of the C5-Amino Group

The synthetic utility of this compound is primarily expressed through three classes of reactions centered on the amino group: nucleophilic attack, diazotization, and cyclocondensation.

Nucleophilic Attack: Acylation, Alkylation, and Imine Formation

The lone pair of electrons on the amino nitrogen makes it a competent nucleophile for reactions with various electrophiles.

-

Acylation: Reaction with acid chlorides or anhydrides readily forms the corresponding amides. This reaction is often a prerequisite for subsequent cyclization steps or to install a protecting group. The reduced nucleophilicity of the amino group means that these reactions typically require standard, rather than mild, conditions (e.g., heating or the use of a base like pyridine or triethylamine to scavenge the acid byproduct).

-

Alkylation: While direct alkylation is possible, it can be challenging to achieve mono-alkylation selectively due to the potential for over-alkylation.[3] Reductive amination offers a more controlled alternative for introducing alkyl groups.

-

Imine Formation: Condensation with aldehydes and ketones yields Schiff bases (imines). These intermediates are pivotal in the synthesis of more complex heterocyclic systems.[4]

Protocol 1: Synthesis of N-(4-Cyano-1-methyl-1H-imidazol-5-yl)acetamide (Acylation)

This protocol describes a standard acylation of the C5-amino group. The causality for using pyridine is twofold: it acts as a base to neutralize the HCl byproduct, driving the reaction to completion, and it can also serve as a nucleophilic catalyst.

Materials:

-

This compound

-

Acetic anhydride or Acetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator, magnetic stirrer, standard glassware

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM (approx. 0.2 M concentration).

-

Base Addition: Add 1.5 equivalents of anhydrous pyridine to the solution and cool the mixture to 0 °C in an ice bath.

-

Electrophile Addition: Add 1.2 equivalents of acetyl chloride dropwise to the stirred solution over 10 minutes. The causality for slow, cooled addition is to control the exothermicity of the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC (e.g., using 10% Methanol in DCM as eluent).

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diazotization: Gateway to Diverse Functionalities

Like primary aromatic amines, the amino group of 5-aminoimidazoles can be converted into a diazonium salt.[5] This transformation is a cornerstone of aromatic chemistry, turning a nucleophilic amino group into an excellent leaving group (N₂) and a reactive electrophile.

The diazotization is performed by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄, or HBF₄) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[6]

The resulting imidazolyl-5-diazonium salt is a versatile intermediate:

-

Sandmeyer-type Reactions: It can be displaced by various nucleophiles (Cl⁻, Br⁻, CN⁻) to install a range of functional groups at the C5 position.

-

Azo Coupling: It can react as an electrophile with electron-rich aromatic compounds to form azo dyes.[7]

-

Cyclization: The diazonium salt can undergo intramolecular cyclization, often leading to fused triazine systems like imidazo[4,5-d][6][8][9]triazinones.[6] The specific outcome depends heavily on the reaction conditions and the nature of the substituent at the C4 position.[8]

Caption: Reaction pathways originating from the diazonium salt.

Cyclocondensation Reactions: Building Bicyclic Systems

Perhaps the most powerful application of the C5-amino group is its role in constructing fused heterocyclic scaffolds. Its nucleophilicity, combined with a suitably reactive adjacent group (often derived from the cyano group), enables annulation reactions to form purines, imidazo[4,5-b]pyridines, and other systems of high medicinal importance.[10]

Synthesis of Purine Analogs: A classic route to purines involves the Traube synthesis, where a 5-aminoimidazole is cyclized with a one-carbon electrophile. Starting with this compound, the cyano group can first be converted to a carboxamide or formimidoyl group. The amino group then acts as the internal nucleophile to close the six-membered pyrimidine ring.[9][11] For example, reaction with formamidine acetate or triethyl orthoformate can provide the necessary carbon and nitrogen atoms to complete the purine core.[12]

Table 1: Representative Cyclocondensation Reactions

| Starting Material | Reagent(s) | Product Class | Reference |

|---|---|---|---|

| 5-Amino-4-cyanoimidazole | Cyanamide | 2-Amino-6-cyanopurine | [9] |

| 5-Amino-4-carboxamidoimidazole | Triethyl orthoformate, then NH₃ | Hypoxanthine | [11] |

| 5-Amino-4-cyano-1-aryl-imidazoles | Malononitrile derivatives | Imidazo[4,5-b]pyridines |[10] |

Protocol 2: Synthesis of a 7-Amino-6-cyano-3-methylimidazo[4,5-b]pyridine Derivative

This protocol illustrates the construction of a fused pyridine ring, a common strategy in medicinal chemistry. The causality for using a strong base like DBU is to deprotonate the active methylene compound (malononitrile), generating a carbanion that initiates the cyclization cascade.

Materials:

-

This compound

-

An appropriate α,β-unsaturated nitrile (e.g., ethoxymethylenemalononitrile)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Ethanol or DMF

-

Standard workup and purification reagents

Step-by-Step Methodology:

-

Reactant Mixture: In a round-bottom flask, suspend 1.0 equivalent of this compound and 1.1 equivalents of ethoxymethylenemalononitrile in ethanol.

-

Base-Catalyzed Cyclization: Add a catalytic amount of DBU (0.1 equivalents) to the mixture. The choice of a non-nucleophilic, strong base is critical to promote the desired condensation without competing side reactions.

-

Heating: Heat the reaction mixture to reflux for 8-12 hours. The elevated temperature is necessary to overcome the activation energy for both the initial Michael addition and the subsequent intramolecular cyclization and aromatization.

-

Monitoring and Isolation: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. The product often precipitates from the solution and can be collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and diethyl ether to remove residual reagents and byproducts. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

Conclusion and Future Outlook

The C5-amino group of this compound is a highly strategic functional group, whose reactivity is finely tuned by the electronic interplay of the imidazole ring and its substituents. Its ability to act as a versatile nucleophile in acylation, a precursor to reactive diazonium intermediates, and a key component in cyclocondensation reactions makes it an invaluable tool for synthetic chemists. Understanding the causal relationships between the molecule's structure and its chemical behavior—recognizing the deactivating pull of the cyano group and the directing influence of the N1-methyl group—is paramount for designing rational and efficient synthetic routes. The protocols and data presented here provide a robust framework for harnessing the full potential of this privileged scaffold in the pursuit of novel pharmaceuticals and functional materials.

References

-

Pozharskii, A. F., et al. (2003). Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. Russian Chemical Bulletin, International Edition, 52(7), 1605–1611. Available at: [Link]

-

Shaw, G., & Wilson, D. V. (1962). An unusual rearrangement during diazotization of a 5-aminoimidazole nucleoside. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. ResearchGate. [Image of a reaction scheme]. Available at: [Link]

-

Gomha, S. M., et al. (2015). Domino synthesis of a new class of red-shifted and antimicrobial imidazole-based azo dyes from 5-aminoimidazole-4-carboxamidrazones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Levenberg, B., & Buchanan, J. M. (1957). Biosynthesis of the purines. XII. Structure, enzymatic synthesis, and metabolism of 5-amino-imidazole ribotide. Journal of Biological Chemistry, 224(2), 1005-18. Available at: [Link]

-

Martins, A. C., et al. (2018). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. ChemistrySelect. Available at: [Link]

- Takeda Chemical Industries, Ltd. (2002). Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof. Google Patents, EP1215206B1.

-

Smolko, K. I., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(15), 4479. Available at: [Link]

-

Organic Chemistry Portal. Diazotisation. Available at: [Link]

-

Shaw, G., et al. (1962). Purines, pyrimidines, and imidazoles. Part XVI. The synthesis of 5-amino-4-cyanoformimidoyl- and 5-amino-4-cyano-imidazoles from amidines. Journal of the Chemical Society. Available at: [Link]

-

Yahyazadeh, A. (2014). Preparation and Characterization of Some Imidazoles and Formimidoyl-1H-Imidazoles from Formamidines. ResearchGate. Available at: [Link]

-

Faure, R., et al. (2015). The last enzyme of the de novo purine synthesis pathway 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) plays a central role in insulin signaling and the Golgi/endosomes protein network. Molecular & Cellular Proteomics, 14(4), 1079-92. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78777, 5-amino-1H-imidazole-4-carbonitrile. Available at: [Link].

-

Quiroga, J., et al. (2001). Synthesis and Friedländer reactions of 5-amino-4-cyano-1,3-oxazoles. Tetrahedron, 57(4), 6947-6953. Available at: [Link]

-

Torres, S., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22735–22746. Available at: [Link]

-

Various Authors. (2018). Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. ResearchGate. Available at: [Link]

-

Torres, S., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Publications. Available at: [Link]

-

Al-Issa, S. A. (2010). Synthesis and Antimicrobial Activity of Novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one Derivatives. Molecules, 16(1), 175-183. Available at: [Link]

-

Kumar, R., et al. (2015). Imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole: Microwave-assisted synthesis and anticancer activity via selective topoisomerase-II-α inhibition. Bioorganic & Medicinal Chemistry, 23(17), 5654-61. Available at: [Link]

-

Nikitina, M. A., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(11), 3591. Available at: [Link]

-

Gomaa, M. A.-M. (2018). Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. ResearchGate. Available at: [Link]

-

Feng, J., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 856. Available at: [Link]

-

Elmaaty, A. A., et al. (2023). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 13(1), 1099. Available at: [Link]

-

Souldozi, A., & Dömling, A. (2008). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I) Catalyzed Three-Component Reaction. Molecules, 13(1), 74-83. Available at: [Link]

-

Nikitina, M. A., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Available at: [Link]

-

Al-Omary, F. A. M., et al. (2010). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. Available at: [Link]

Sources

- 1. Biosynthesis of the purines. XII. Structure, enzymatic synthesis, and metabolism of 5-amino-imidazole ribotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The last enzyme of the de novo purine synthesis pathway 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) plays a central role in insulin signaling and the Golgi/endosomes protein network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 4. Imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole: Microwave-assisted synthesis and anticancer activity via selective topoisomerase-II-α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diazotisation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Domino synthesis of a new class of red-shifted and antimicrobial imidazole-based azo dyes from 5-aminoimidazole-4-carboxamidrazones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00463B [pubs.rsc.org]

- 8. An unusual rearrangement during diazotization of a 5-aminoimidazole nucleoside - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Cyano Group in the Reactivity and Synthesis of 5-Amino-4-cyano-1-methylimidazole

An In-Depth Technical Guide:

Section 1: Executive Summary

5-Amino-4-cyano-1-methylimidazole (ACMI) is a cornerstone intermediate in synthetic and medicinal chemistry, most notably as a versatile precursor for a vast array of purine analogues and other complex nitrogen-containing heterocycles. Its synthetic utility is not merely a consequence of the imidazole scaffold but is profoundly dictated by the interplay between the C5-amino group and the C4-cyano group. This guide provides an in-depth analysis of the cyano group's role, demonstrating that it is not a passive substituent but an active and indispensable director of reactivity. We will explore its powerful electronic influence, its function as a versatile synthetic handle for constructing new rings, and its direct participation as a reactive center. For drug development professionals, understanding these principles is paramount for designing novel synthesis routes and diversifying scaffolds for new chemical entities.

Section 2: The Electronic Architecture of ACMI: Influence of the Cyano Group

The chemical behavior of ACMI is fundamentally governed by its electronic landscape, which is dominated by the powerful electron-withdrawing nature of the C4-cyano substituent.

The Cyano Group as a Potent Electron-Withdrawing Group (EWG)

The cyano (-C≡N) group exerts a strong electron-withdrawing effect through two primary mechanisms:

-

Inductive Effect (-I): The nitrogen atom is highly electronegative, pulling electron density away from the carbon atom of the cyano group and, by extension, from the imidazole ring through the sigma bond framework.

-

Resonance Effect (-M): The cyano group can participate in resonance, delocalizing electron density from the ring onto the nitrogen atom. This effect is particularly pronounced in heterocyclic systems.

These combined effects decrease the electron density of the imidazole ring, rendering it more "electron-deficient" compared to unsubstituted imidazole. This electronic modulation is the root cause of its distinct reactivity patterns. The carbon atom of the nitrile itself becomes significantly electrophilic, making it a prime target for nucleophilic attack.[1][2]

Caption: Electronic effects of the cyano group on the imidazole ring.

Spectroscopic Signatures

The presence and electronic environment of the cyano group give rise to distinct spectroscopic signals, which are crucial for reaction monitoring and characterization.

| Spectroscopic Technique | Signature | Typical Range/Value | Rationale |

| Infrared (IR) Spectroscopy | C≡N Stretch | 2210-2225 cm⁻¹ | A strong, sharp absorption characteristic of a conjugated nitrile group.[3] |

| ¹³C NMR Spectroscopy | Cyano Carbon (C≡N) | δ 114-118 ppm | The quaternary carbon of the nitrile appears in a distinct region of the spectrum.[4] |

| ¹³C NMR Spectroscopy | Ring Carbon (C4) | Downfield Shift | The carbon atom attached to the cyano group is deshielded due to the anisotropic and inductive effects. |

Section 3: The Cyano Group as a Director of Reactivity

The electronic pull of the cyano group fundamentally alters the reactivity of the imidazole ring, steering reactions toward specific pathways.

Deactivation towards Electrophilic Aromatic Substitution

The electron-deficient nature of the imidazole ring in ACMI makes it significantly less nucleophilic and thus less reactive towards common electrophiles (e.g., in nitration or halogenation reactions). Electrophilic attack, if it occurs, requires harsh conditions and is generally not a preferred synthetic route.

Activation towards Nucleophilic Attack

Conversely, the cyano group makes the molecule an excellent substrate for nucleophilic reactions.

-

Attack at the Cyano Carbon: This is the most prevalent mode of reactivity. The electrophilic carbon of the nitrile is susceptible to attack by a wide range of nucleophiles, including amines, alkoxides, and organometallics. This reactivity is the foundation for many of its synthetic applications.[1]

-

Deprotonation at C2: The electron-withdrawing effect of the C4-cyano group increases the acidity of the proton at the C2 position. This facilitates deprotonation by strong bases (like organolithium reagents), generating a nucleophilic carbanion at C2 that can be functionalized with various electrophiles.[5]

Caption: The cyano group directs reactivity towards nucleophilic pathways.

Section 4: The Cyano Group as a Transformable Functional Group

The true synthetic power of ACMI lies in the cyano group's ability to participate directly in reactions, serving as a linchpin for the construction of more complex molecules.

Cyclization Reactions: The Gateway to Purines

The most significant application of ACMI is its role as an A-ring synthon for purine synthesis. In this context, the C4-cyano and C5-amino groups act in concert. The reaction typically involves treatment with a reagent that provides a single carbon atom (e.g., triethyl orthoformate, formamidine) to form the C6 of the purine ring.

The mechanism involves an initial reaction at the more nucleophilic 5-amino group, followed by an intramolecular cyclization where the imidazole N1 or the newly formed exocyclic nitrogen attacks the electrophilic carbon of the cyano group, closing the six-membered pyrimidine ring.[3][6]

This protocol illustrates the fundamental cyclization principle.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent: Add anhydrous solvent, such as N,N-Dimethylformamide (DMF) or ethanol.

-

Reagent Addition: Add triethyl orthoformate (1.5 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed. The intermediate ethoxymethyleneimino imidazole is formed.

-

Amination: Cool the reaction mixture and add a solution of ammonia in ethanol (ethanolic ammonia) in excess.

-

Final Cyclization: Heat the mixture again to facilitate the displacement of the ethoxy group and subsequent ring closure to the purine.

-

Workup & Purification: After cooling, the product often precipitates. It can be collected by filtration or the solvent can be removed in vacuo, followed by purification via recrystallization or column chromatography.

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Versatility of the Cyano Group in Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of 5-Amino-4-cyano-1-methylimidazole

For researchers, scientists, and drug development professionals, understanding the stability of a molecule is paramount to ensuring the integrity of experimental data and the viability of therapeutic candidates. This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Amino-4-cyano-1-methylimidazole, a key heterocyclic building block in medicinal chemistry. We will delve into its physicochemical properties, potential degradation pathways, and provide field-proven insights into its handling and storage to maintain its purity and potency.

Introduction to this compound

This compound is a substituted imidazole that serves as a versatile intermediate in the synthesis of various biologically active compounds. Its unique arrangement of functional groups—an amino group, a cyano group, and a methylated imidazole core—makes it a valuable synthon for the development of purine analogs, kinase inhibitors, and other therapeutic agents. However, this same combination of reactive moieties necessitates a thorough understanding of its chemical stability to prevent degradation and ensure reproducible results in research and development.

Physicochemical Properties and Their Impact on Stability

The stability of a compound is intrinsically linked to its physical and chemical properties. For this compound, the following characteristics are of particular importance:

| Property | Value/Description | Implication for Stability |

| Molecular Formula | C₅H₆N₄ | High nitrogen content suggests potential for multiple sites of protonation and susceptibility to hydrolysis. |

| Molecular Weight | 122.12 g/mol | A relatively small molecule, its stability is highly influenced by its functional groups. |

| Appearance | Off-white to light yellow crystalline powder | Color change can be an initial indicator of degradation. |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO. | Stability in solution is a critical consideration, as many reactions are performed in these solvents. |

| pKa | The imidazole ring has a pKa of approximately 7, making it a weak base. The amino group is also basic. | The ionization state of the molecule will change with pH, which can significantly impact its reactivity and degradation pathways. |

The presence of both a nucleophilic amino group and an electrophilic cyano group on the same imidazole ring creates a molecule with the potential for intramolecular reactions and susceptibility to external reagents.

Potential Degradation Pathways

Forced degradation studies are essential for identifying the potential degradation products and pathways of a drug substance.[1][2] While specific degradation studies on this compound are not extensively published, we can postulate the most likely degradation pathways based on the reactivity of its functional groups under various stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis is a primary concern for this molecule due to the presence of the cyano (nitrile) group.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, forming 5-amino-1-methylimidazole-4-carboxylic acid. The reaction proceeds through a carboxamide intermediate.

-

Base-Catalyzed Hydrolysis: In the presence of a base, the nitrile group is also susceptible to hydrolysis, which can lead to the formation of the corresponding carboxylic acid.

The amino group on the imidazole ring may also participate in or be affected by these hydrolytic processes.

Caption: Postulated hydrolytic degradation pathway of this compound.

Oxidative Degradation

The electron-rich imidazole ring and the primary amino group are potential sites for oxidation.[3]

-

N-Oxidation: The nitrogen atoms of the imidazole ring, particularly the unmethylated nitrogen, can be oxidized to form N-oxides in the presence of strong oxidizing agents like hydrogen peroxide or peroxy acids.

-

Ring Opening: Severe oxidative conditions can lead to the cleavage of the imidazole ring, resulting in a complex mixture of degradation products.

Caption: Potential oxidative degradation pathways for this compound.

Photodegradation

Substituted imidazoles can be sensitive to light, particularly UV radiation.[4][5] The absorption of light can lead to the formation of excited states that can undergo various reactions.

-

Photoreduction/Photooxidation: The imidazole ring can undergo photochemically induced redox reactions, leading to a variety of degradation products.

-

Polymerization: In some cases, photo-irradiation can lead to the formation of colored polymeric materials.

It is crucial to protect this compound from light to prevent the formation of photolytic degradants.

Recommended Storage and Handling Conditions

Based on the chemical nature of this compound and general best practices for handling fine chemicals, the following storage and handling conditions are recommended to ensure its long-term stability.

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8 °C.[6] | Low temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with oxygen and moisture, thereby preventing oxidative and hydrolytic degradation. |

| Light | Protect from light. Store in amber vials or in the dark. | Prevents photodegradation, which can lead to the formation of colored impurities and loss of potency. |

| Moisture | Keep container tightly closed in a dry and well-ventilated place. | The compound is susceptible to hydrolysis. A dry environment is crucial for maintaining its integrity. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | These substances can directly react with and degrade the compound. |

Experimental Protocol: Forced Degradation Study

To experimentally validate the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient concentration for detection and characterization.[2]

Caption: Experimental workflow for a forced degradation study of this compound.

Step-by-Step Methodology

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After heating, cool the solution to room temperature and neutralize with an equivalent amount of 0.2 M NaOH.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 60°C for a specified time. After heating, cool the solution to room temperature and neutralize with an equivalent amount of 0.2 M HCl.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide. Keep the solution at room temperature for a specified time, protected from light.

-

Thermal Degradation:

-

Solid State: Place a known amount of the solid compound in an oven at 80°C for a specified time.

-

Solution State: Heat 1 mL of the stock solution in a sealed vial at 80°C for a specified time.

-

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.

-

Sample Analysis:

-

For all stressed samples, dilute to a final concentration of approximately 50 µg/mL with the mobile phase.

-

Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method.

-

Proposed Stability-Indicating HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient to separate the parent compound from its more polar degradation products (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorbance). Mass spectrometry (MS) should be coupled to the HPLC to aid in the identification of degradation products.

-

Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion

This compound is a valuable, yet sensitive, building block in drug discovery and development. A thorough understanding of its stability profile is crucial for its effective use. This guide has outlined the key physicochemical properties influencing its stability, postulated its primary degradation pathways—hydrolysis, oxidation, and photodegradation—and provided detailed recommendations for its storage and handling. By implementing the suggested storage conditions and utilizing a systematic approach to stability testing, such as the forced degradation study protocol provided, researchers can ensure the integrity of this important molecule and the reliability of their scientific endeavors.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

- Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 31(6), 48-64.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

-

Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3051-3059. [Link]

- Sigma-Aldrich. Safety Data Sheet for this compound.

- Thermo Fisher Scientific. Safety Data Sheet for this compound.

-

Pharmaffiliates. Product Information for 5-Amino-4-cyano-N-methyl-1H-imidazole-1-carboxamide. [Link]

Sources

- 1. Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

precursors for the synthesis of 5-Amino-4-cyano-1-methylimidazole

An In-Depth Technical Guide to the Core Precursors for the Synthesis of 5-Amino-4-cyano-1-methylimidazole

Introduction

This compound (ACMI) is a pivotal molecular scaffold in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a highly functionalized imidazole core, serves as a crucial intermediate for the synthesis of a wide array of biologically active compounds, most notably purine derivatives such as caffeine and theophylline. The strategic placement of its amino, cyano, and N-methyl groups provides multiple reaction sites for further molecular elaboration.[1][2] This guide offers a detailed exploration of the principal synthetic routes to ACMI, focusing on the core precursors and the underlying chemical logic that governs their transformation. We will dissect the most prevalent and field-proven methodologies, providing researchers and drug development professionals with a comprehensive understanding of the causality behind experimental choices and protocols.

Primary Synthetic Pathways and Core Precursors

The synthesis of ACMI is dominated by two primary strategies, differentiated by their foundational carbon-nitrogen backbone precursor: Diaminomaleonitrile (DAMN) and Aminomalononitrile (AMN). Each pathway offers distinct advantages concerning precursor availability, reaction conditions, and scalability.

The Diaminomaleonitrile (DAMN) Pathway: A Versatile C4N4 Building Block

Diaminomaleonitrile (DAMN) is an economically significant and highly versatile precursor, representing a C4N4 building block that contains the core atoms required for the imidazole ring and its cyano/amino substituents.[3][4] This pathway is characterized by the initial formation of an amidine intermediate, followed by a base-catalyzed intramolecular cyclization.

Causality and Mechanism:

The synthesis begins by activating a C1 source, which will become the C2 carbon of the imidazole ring. A common method involves the reaction of DAMN with triethyl orthoformate to form an intermediate imidate, ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate.[5] This imidate is then subjected to nucleophilic attack by methylamine. The methylamine displaces the ethoxy group to form N'-[2-amino-1,2-dicyanovinyl]-N-methylformamidine.

The critical step is the intramolecular cyclization of this amidine intermediate.[1][6] This reaction is typically promoted by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hydroxide (KOH). The base deprotonates the primary amino group originating from the DAMN backbone, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the formamidine group, leading to the formation of the five-membered imidazole ring and subsequent elimination to yield the aromatic system.[5]

An alternative industrial approach involves reacting DAMN directly with formamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form an intermediate that cyclizes to the imidazole core.[7]

Visualizing the DAMN Pathway:

Caption: Multicomponent synthesis of ACMI from Aminomalononitrile (AMN).

Experimental Protocol: Microwave-Assisted Synthesis from AMN

-

In a microwave-safe reaction vessel, aminomalononitrile tosylate (2.57 g, 10 mmol), trimethyl orthoformate (1.59 g, 15 mmol), and a solution of methylamine in THF (2.0 M, 10 mL, 20 mmol) are combined in 15 mL of ethanol.

-

The vessel is sealed and subjected to microwave irradiation at 120°C for 20 minutes.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound. [8][9]

Comparative Analysis of Precursor Pathways

The choice between the DAMN and AMN pathways depends on several factors, including cost, scalability, and environmental considerations.

| Feature | Diaminomaleonitrile (DAMN) Pathway | Aminomalononitrile (AMN) Pathway |

| Precursor Availability | DAMN is a widely available and cost-effective industrial chemical. | AMN, particularly as its stable tosylate salt, is readily available but can be more expensive. |

| Number of Steps | Typically involves 2-3 distinct steps (imidate/amidine formation, then cyclization). [5] | Can often be accomplished in a single step via a multicomponent reaction. [8][9] |

| Reaction Conditions | Often requires heating for initial condensation, but cyclization can occur at room temperature. [6][10] | Microwave-assisted methods are rapid but require specialized equipment. Classical methods may require reflux. |

| Scalability | Well-established for large-scale industrial production. [7] | Multicomponent reactions are highly efficient but may present challenges for large-scale continuous flow processes. |

| Yield & Purity | Generally provides good to high yields with straightforward purification of the crystalline product. | Can provide excellent yields, though chromatographic purification may be necessary. [11] |

| Safety/Environment | Some routes may use hazardous reagents like POCl₃. [7]Base-catalyzed routes are generally safer. | Microwave synthesis can reduce solvent use. AMN is less stable than DAMN. |

Conclusion

The synthesis of this compound is a well-optimized process with robust and reliable routes stemming from two primary precursors: diaminomaleonitrile (DAMN) and aminomalononitrile (AMN). The DAMN pathway is a workhorse for industrial-scale synthesis, leveraging a low-cost starting material through a sequential formation and cyclization of an amidine intermediate. In contrast, the AMN pathway , particularly through modern microwave-assisted multicomponent strategies, offers an elegant and highly efficient route favored for laboratory-scale synthesis and rapid derivatization, embodying principles of green chemistry. The selection of a specific precursor and methodology should be guided by the desired scale, available equipment, and economic considerations of the research or manufacturing campaign.

References

- Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.

-

ResearchGate. (n.d.). Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. Retrieved from [Link]

-

Al-Hourani, B. J. (2015). A Simple Precursor for Highly Functionalized Fused Imidazo[4,5-b]pyridines and Imidazo[4,5-b]-1,8-naphthyridine. Molecules, 20(7), 12894–12908. Available from: [Link]

- Bakavoli, M., Nikseresht, A., Lari, J., & Vahedi, H. (2010). Synthesis and Heterocyclization of 5-Amino-4-cyano-1, 3-oxazoles. Asian Journal of Chemistry.

- Shaw, G., & Butler, D. N. (1959). Purines, pyrimidines, and imidazoles. Part XII. A new synthesis of 5-amino-4-cyano- and 5-amino-4-carbamoyl-imidazoles, and a new route to hypoxanthine. Journal of the Chemical Society, 4040-4045.

-

Bizzarri, B. M., Fanelli, A., Botta, L., De Angelis, M., Palamara, A. T., Nencioni, L., & Saladino, R. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. RSC Advances, 11(48), 30020–30029. Available from: [Link]

-

Kumar, A., Ahmad, I., Chashoo, G., Saxena, A., & Kant, R. (2015). Imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole: Microwave-assisted synthesis and anticancer activity via selective topoisomerase-II-α inhibition. Bioorganic & Medicinal Chemistry Letters, 25(17), 3737–3742. Available from: [Link]

- Sirit, A., Guinaudeau, H., & Bruneton, J. (2007). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ARKIVOC.

-

ResearchGate. (n.d.). Synthesis and spectral characteristics of 5-amino-4-cyanoimidazoles from amidines. Retrieved from [Link]

- Google Patents. (n.d.). EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.

- Merzhyievskyi, D., Shablykin, O. V., Jarg, T., Brovarets, V. S., Aav, R., & Kananovich, D. (2025). Mechanochemical Synthesis of 5‐Amino‐4‐Cyanoxazoles. European Journal of Organic Chemistry.

-

ResearchGate. (n.d.). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. Retrieved from [Link]

-

Bizzarri, B. M., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. RSC Advances. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f, and 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones 6a–f and 7a–f. Retrieved from [Link]

-

Bizzarri, B. M., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives. University of Tuscia Institutional Research Information System. Available from: [Link]

-

Ghashang, M., & Fazel, S. (2016). New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-t[1][6][12]riazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. RSC Advances, 6(76), 72583-72591. Available from: [Link]

- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

-

Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 146–167. Available from: [Link]

- Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.

- Google Patents. (n.d.). CN103702978A - Process for preparing 2-amino-5-cyano-N, 3-dimethylbenzamide.

-

Zúñiga-Gutiérrez, C. Y., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22896–22905. Available from: [Link]

- Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.

- Google Patents. (n.d.). EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Imine/amide-imidazole conjugates derived from 5-amino-4-cyano-N1-substituted benzyl imidazole: Microwave-assisted synthesis and anticancer activity via selective topoisomerase-II-α inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 8. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. A Simple Precursor for Highly Functionalized Fused Imidazo[4,5-b]pyridines and Imidazo[4,5-b]-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.uniroma1.it [iris.uniroma1.it]

- 12. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 5-Amino-4-cyano-1-methylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-4-cyano-1-methylimidazole is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a precursor to a multitude of bioactive molecules, including purine analogs. Its chemical behavior and biological activity are intrinsically linked to its nuanced structural features, particularly the phenomenon of tautomerism. This guide provides a comprehensive exploration of the chemical structure, synthesis, and tautomeric equilibrium of this compound. We delve into the theoretical underpinnings of its tautomerism, present detailed experimental protocols for its characterization using spectroscopic and computational methods, and discuss the implications of its tautomeric forms on its reactivity and application in drug discovery.

Introduction: The Significance of this compound

The imidazole ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. This compound, in particular, is a highly functionalized imidazole derivative that has garnered significant attention as a key intermediate in the synthesis of purines and other biologically active heterocyclic systems. The presence of both an electron-donating amino group and an electron-withdrawing cyano group on adjacent carbon atoms of the imidazole ring creates a unique electronic environment that profoundly influences its chemical reactivity and potential for intermolecular interactions. A thorough understanding of its fundamental chemical properties, including the subtle interplay of its tautomeric forms, is paramount for its effective utilization in the development of novel therapeutics.

Chemical Structure and Synthesis

The canonical structure of this compound features a five-membered imidazole ring with a methyl group at the N1 position, a cyano group at C4, and an amino group at C5.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the methylation of the readily available precursor, 5-amino-1H-imidazole-4-carbonitrile.

Experimental Protocol: Synthesis via Methylation

Causality Behind Experimental Choices:

-

Choice of Base (e.g., NaH, K₂CO₃): A base is required to deprotonate the imidazole ring of the starting material, generating a nucleophilic nitrogen that can then attack the methylating agent. The choice of base depends on the desired reaction conditions and the reactivity of the methylating agent. Stronger bases like sodium hydride ensure complete deprotonation, while weaker bases like potassium carbonate can be used under milder conditions.

-

Choice of Methylating Agent (e.g., Iodomethane, Dimethyl Sulfate): Iodomethane and dimethyl sulfate are common and efficient methylating agents. Iodomethane is often preferred for its higher reactivity, but dimethyl sulfate can be a more economical alternative for larger-scale syntheses.

-

Solvent Selection (e.g., DMF, Acetonitrile): A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction by stabilizing the transition state.

-

Temperature Control: The reaction is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Step-by-Step Methodology:

-

To a solution of 5-amino-1H-imidazole-4-carbonitrile in a suitable polar aprotic solvent (e.g., anhydrous DMF), add a slight molar excess of a base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add a slight molar excess of the methylating agent (e.g., iodomethane) dropwise.

-

Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Tautomerism in this compound

Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of this compound, the potential for tautomerism arises from the migration of a proton, leading to different structural isomers. However, due to the methylation at the N1 position, the common annular tautomerism seen in unsubstituted imidazoles is blocked. The primary tautomeric equilibrium to consider for this molecule is the amino-imino tautomerism.

-

Amino Tautomer: The canonical and generally more stable form.

-